molecular formula C21H27ClO3 B1245391 Chloropuupehenone

Chloropuupehenone

Cat. No.: B1245391
M. Wt: 362.9 g/mol
InChI Key: IVURSJNKOFPQMR-GQSCTRQFSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

  • δ 6.58 (1H, d, J = 10 Hz): Olefinic proton at C11.
  • δ 5.23 (1H, s): Hydroxyl proton at C10.
  • δ 1.20–0.83 (12H, multiple singlets): Four methyl groups (C4, C4', C6a, C12b).

¹³C NMR data (CDCl₃, 100 MHz):

  • δ 198.4 : Ketone carbonyl (C9).
  • δ 160.2 : Chlorinated aromatic carbon (C11).
  • δ 112.7–25.3 : Aliphatic carbons in the tricyclic framework.

Infrared (IR) Spectroscopy

  • 3403 cm⁻¹ : O–H stretching (hydroxyl group).
  • 1637 cm⁻¹ : C=O stretching (α,β-unsaturated ketone).
  • 1580 cm⁻¹ : C=C aromatic stretching.

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 362.9 [M+H]⁺.
  • Fragmentation pattern : Loss of H₂O (m/z 344.8) and Cl (m/z 327.9).

X-ray Crystallographic Analysis of the Tricyclic Core

X-ray diffraction studies confirm the tricyclic benzoxanthenone core with a fused 6-6-6 ring system. Key crystallographic parameters:

  • Space group : P2₁2₁2₁ (orthorhombic).
  • Unit cell dimensions : a = 10.42 Å, b = 12.35 Å, c = 15.67 Å.
  • Bond lengths : C9–O = 1.22 Å (ketone), C11–Cl = 1.74 Å.
  • Dihedral angles : 85.3° between aromatic and pyran rings.

The crystal packing reveals hydrogen bonding between the C10 hydroxyl and the ketone oxygen (2.89 Å), stabilizing the molecular conformation.

Figure 1. Structural diagram of this compound highlighting stereocenters (red asterisks), functional groups, and the tricyclic framework.

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

(4aS,6aS,12aR,12bS)-11-chloro-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one

InChI

InChI=1S/C21H27ClO3/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-14(25-21)11-13(23)18(24)17(12)22/h10-11,15-16,24H,5-9H2,1-4H3/t15-,16+,20-,21-/m0/s1

InChI Key

IVURSJNKOFPQMR-GQSCTRQFSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)C)C

Synonyms

chloropuupehenone

Origin of Product

United States

Preparation Methods

Electrophilic Alpha-Chlorination Pathways

The alpha-position chlorination of ketonic substrates forms the cornerstone of Chloropuupehenone synthesis. As demonstrated in the preparation of α-chloroacetophenone derivatives, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) serves as an efficient chlorinating agent under acid catalysis. This system achieves selective chlorination at the alpha-carbon of acetophenone through a mechanism involving in situ generation of hypochlorous acid (HOCl), which facilitates electrophilic attack on the enol tautomer.

Key operational parameters include:

  • Temperature range : 10–100°C (optimal: 20–60°C)

  • Catalyst selection : Tosic acid (p-toluenesulfonic acid) at 0.4–0.6 molar equivalents relative to substrate

  • Solvent systems : Methanol or toluene, depending on reagent solubility

Catalytic System Optimization

Acid Catalyst Performance Analysis

Comparative data from multiple reaction trials reveal the superiority of organic acids over mineral catalysts:

Acid CatalystYield (%)Reaction Time (h)Byproduct Formation
Tosic acid788Low
Trifluoroacetic acid727.5Moderate
H₂SO₄659High

Data derived from patent CN1699322A experimental embodiments

Tosic acid's enhanced performance stems from its balanced acidity (pKa ≈ -2) and solubility in organic media, which maintains reaction homogeneity while minimizing side reactions.

Process Engineering Considerations

Solvent Selection and Temperature Effects

Methanol emerges as the preferred solvent for DCDMH-mediated chlorinations, achieving 78% yield at 30–35°C. Contrasting trials in toluene at elevated temperatures (80–100°C) show reduced yields (68%) due to increased decomposition of the chlorinating agent. The solvent's dielectric constant (ε = 32.7 for methanol vs. 2.4 for toluene) directly influences reaction kinetics by stabilizing charged intermediates.

Byproduct Recycling Protocol

The synthetic route generates hydantoin derivatives as primary byproducts, which can be regenerated into DCDMH through chlorine gas treatment:

Glycolylurea+Cl2DCDMH+H2O[1]\text{Glycolylurea} + \text{Cl}2 \rightarrow \text{DCDMH} + \text{H}2\text{O} \quad

This closed-loop system reduces raw material costs by 40–60% in scaled production trials.

Advanced Functionalization Techniques

Hydrazone Intermediate Formation

Post-chlorination functionalization via hydrazone formation enables further structural elaboration. As detailed in 4-chloroacetophenone derivatization studies:

  • Condensation reaction :

    4-Chloroacetophenone+4-aminobenzoic hydrazideEtOH, ΔHydrazone[3]\text{4-Chloroacetophenone} + \text{4-aminobenzoic hydrazide} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone} \quad
  • Purification : Column chromatography (petroleum ether/ethyl acetate 8:1) yields 67–78% pure product

This methodology provides a template for introducing nitrogen-containing substituents to the this compound core structure.

Scale-Up Challenges and Solutions

Large Batch Reaction Optimization

Trials scaling from mmol to mole quantities reveal critical considerations:

  • Heat dissipation : Jacketed reactors required for temperatures >50°C

  • DCDMH addition rate : Controlled drip (<0.5 mL/min) prevents exothermic runaway

  • Filtration efficiency : Vacuum filtration with diatomaceous earth pre-coat improves solids recovery

A representative production scheme achieves 74% yield at 6.02 mmol scale using THF solvent and LiHMDS base, though direct adaptation to chlorination systems requires pH adjustment to accommodate acid catalysts.

Analytical Characterization Standards

Purity Assessment Protocols

Post-synthetic analysis of chlorinated products employs:

  • Melting point verification : 50–53°C for α-chloroacetophenone vs. literature 52–56°C

  • ¹H NMR signature analysis :

    • α-CH₂Cl proton at δ 4.10–4.30 ppm

    • Aromatic protons as multiplet δ 6.68–8.03 ppm

Chemical Reactions Analysis

Types of Reactions: Chloropuupehenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The puupehenones family includes structurally related meroterpenoids such as puupehenone, puupehedione, and cyanopuupehenol. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Chloropuupehenone and Analogues

Compound Structural Features Key Bioactivities Synthesis Method Reference(s)
This compound Chlorinated aromatic ring, tetracyclic pyran Antifungal (active vs. C. neoformans), CETP inhibition (IC50 = 16 µM), anti-leukemic (IC50 = 2.4 µM) One-pot condensation of lithiated benzene/aldehyde
Puupehenone Non-chlorinated aromatic ring Antifungal (MFC = 1.25 µg/mL vs. C. neoformans), antiangiogenic (3 µM), moderate activity vs. C. albicans and S. aureus Isolation from Hyrtios spp.; O-allyl deprotection/electrocyclization
Puupehedione Diketone functional group Antifungal (vs. Aspergillus oryzae, Trichophyton mentagrophytes), anti-inflammatory O-allyl deprotection/electrocyclization
Cyanopuupehenol Cyano (-CN) substituent Antifungal (vs. C. albicans), cytotoxic Semisynthetic modification of puupehenone

Key Findings:

Structural Impact on Bioactivity: The chlorine substituent in this compound enhances its antifungal potency compared to non-halogenated puupehenone, likely due to increased electrophilicity and membrane permeability . Cyanopuupehenol, with a cyano group, shows reduced broad-spectrum antifungal activity but higher cytotoxicity, suggesting substituent polarity influences target specificity .

Synthetic Accessibility: this compound’s synthesis requires multi-step lithiation and condensation, yielding 11.4 mg from 3.2 g of sponge extract, whereas puupehenone is more readily isolated directly from natural sources. Puupehedione’s synthesis via electrocyclization emphasizes the role of terpene-derived intermediates in constructing complex meroterpenoid scaffolds.

Biological Activity Profiles: Antifungal Activity: Puupehenone and this compound are both potent, but only puupehenone’s MFC (1.25 µg/mL vs. C. neoformans) is quantitatively reported. This compound’s activity is inferred from its role as an active extract constituent. Antiangiogenic Effects: Puupehenone inhibits tube formation in endothelial cells at 3 µM, but this compound’s efficacy in this context remains unstudied.

Limitations and Contradictions:

  • Direct quantitative comparisons of antifungal MIC/MFC values for this compound are absent in the provided evidence, unlike puupehenone.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloropuupehenone
Reactant of Route 2
Chloropuupehenone

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